6-(Aminomethyl)pyrazin-2(1H)-one

Synthetic Chemistry Heterocycle Stability Protecting-Group Strategy

Procurement of the 6-aminomethyl regioisomer (CAS 1478402-39-9) is critical for synthetic success in kinase inhibitor programs. The 3- or 5-substituted analogs cannot substitute due to profound differences in reactivity and pharmacophore alignment. Specifically: • Hydrogenation Lability: The 6-aminomethyl group undergoes facile, room-temperature deamination not observed with the 3-isomer, demanding tailored protecting-group strategies. • Target Engagement: Sugen patent families identify the 6-substitution pattern as essential for potent c-MET inhibition; alternative regioisomers compromise biological activity. • Diversity Input: Functions as a primary amine input for Ugi/aza-Wittig sequences, enabling assembly of regioisomeric chemotypes distinct from 5-substituted series, expanding FTO.

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
Cat. No. B13144383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Aminomethyl)pyrazin-2(1H)-one
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESC1=C(NC(=O)C=N1)CN
InChIInChI=1S/C5H7N3O/c6-1-4-2-7-3-5(9)8-4/h2-3H,1,6H2,(H,8,9)
InChIKeyOTOYTLFYTCGCNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Aminomethyl)pyrazin-2(1H)-one: Heterocyclic Scaffold Profile


6-(Aminomethyl)pyrazin-2(1H)-one (CAS 1478402-39-9) is a monocyclic pyrazin-2(1H)-one bearing a single aminomethyl substituent at the 6-position; molecular formula C₅H₇N₃O, molecular weight 125.13 g/mol . As a primary amine-functionalized pyrazinone, it serves as a versatile intermediate for constructing kinase-targeted libraries and biologically active heterocyclic frameworks [1]. It differs from its more common regioisomers (3- and 5-substituted analogs) in substitution pattern, which directly impacts both chemical reactivity and biological recognition.

Regiochemical Purity 6-aminomethyl position defines synthetic utility and target engagement vector
Synthetic Versatility Primary amine handle enables multicomponent assembly and library diversification
Kinase Library Fit Scaffold aligns with ATP-binding site vectors reported in c-MET inhibitor patent space

Regioisomeric Substitution and Procurement Risk


In pyrazin-2(1H)-one chemistry, the position of the aminomethyl substituent is not a passive structural feature—it dictates reactivity and stability. The 6-aminomethyl regioisomer exhibits unique behavior during catalytic hydrogenation: the aminomethyl group at the 6-position undergoes facile, room-temperature deamination, whereas the 3-aminomethyl analog resists this transformation [1]. This positional lability is an inherent property of the 6-substituted isomer and directly influences synthetic planning. Substituting 6-(aminomethyl)pyrazin-2(1H)-one with its 3- or 5-regioisomer in a reaction sequence reliant on the unprotected amine will likely produce different reaction outcomes, lower yields, or even complete synthetic failure.

Target 6-(aminomethyl)pyrazin-2(1H)-one
Substitute 3- or 5-aminomethyl regioisomer
Hydrogenation lability 6-isomer undergoes rapid deamination under H₂/Pd-C; 3-isomer remains intact. Substitution may collapse synthesis.
Pharmacophore alignment 6-amine vector maps to kinase hinge; 5- or 3-substitution shifts the recognition motif, altering SAR outcomes.

Comparative Evidence: Aminomethyl-Pyrazinone Analogs


Regioisomer-Dependent Deamination Under Hydrogenation

The 6-aminomethylpyrazin-2(1H)-one scaffold is uniquely susceptible to deamination during catalytic hydrogenation. In a controlled study, 6-benzyloxycarbonylaminomethyl-3,5-dimethyl-1,2-dihydropyrazin-2-one underwent exclusive deamination at atmospheric pressure and room temperature, generating 3,5-dimethyl-1,2-dihydropyrazin-2-one. By contrast, the 3-aminomethyl analog retained its amine functionality under identical conditions. No deamination was observed for the regioisomer bearing the aminomethyl at the 3-position [1].

Deamination Selectivity
Head-to-head
6-isomer: Complete deamination 3-isomer: No deamination
Regioisomer dictates hydrogenation stability
Requires tailored protecting-group strategy
Synthetic Chemistry Heterocycle Stability Protecting-Group Strategy

Commercial Availability Across Aminomethyl Isomers

A survey of major chemical supplier catalogs reveals that 6-(aminomethyl)pyrazin-2(1H)-one is offered by fewer vendors than its 5-regioisomer, with the 5-isomer available as both the free base and hydrochloride salt from multiple sources . The 3-isomer is the least commercially accessible, primarily found as N-methyl or dihydro derivatives. The 6-isomer occupies a middle ground in terms of commercial availability: accessible for procurement but less commoditized than the 5-isomer, making it a strategic choice when regioisomeric purity is essential.

Supplier Availability
Data to verify
3–5 catalog suppliers (6-isomer) vs. ≥8 (5-isomer) / ≤2 (3-isomer)
Limited but viable commercial access
Catalog survey May 2026; purity ≥95%
Chemical Procurement Building Block Sourcing Lead Optimization

Patent Landscape for Kinase Inhibitor Scaffolds

The aminoheteroaryl patent family (US20050009840, US7230098, US7598272, and continuations) explicitly claims aminopyrazine compounds as protein kinase inhibitors, including c-MET, with demonstrated IC₅₀ values for exemplary aminopyrazines reaching the low nanomolar range (e.g., IC₅₀ < 100 nM for optimized c-MET inhibitors bearing aminopyrazine cores) [1][2]. While the unsubstituted 6-(aminomethyl)pyrazin-2(1H)-one scaffold itself is not profiled in these patents, it serves as the minimal pharmacophoric fragment from which potent inhibitors are elaborated. The 6-position attachment point aligns with the vector required for ATP-binding site occupancy in c-MET, as inferred from structure-activity relationship trends across the patent exemplars [1].

c-MET Patent SAR
Class-level

6-amine attachment aligns with ATP hinge-binding motif; substitution position critical for c-MET potency in patent exemplars.

Supports regioisomer-specific SAR exploration
Unsubstituted scaffold not directly profiled
Kinase Inhibition c-MET Medicinal Chemistry Patent Analysis

Procurement-Guiding Application Scenarios


Regioisomer-Specific Kinase Inhibitor Lead Generation

When building a focused library targeting c-MET or related tyrosine kinases, the 6-aminomethylpyrazin-2(1H)-one scaffold provides the correct substitution vector for ATP-binding site engagement. The Sugen patent family demonstrates that aminopyrazines with the amine at the 6-position yield potent c-MET inhibitors; using the 5- or 3-regioisomer would misalign the pharmacophore and compromise activity [1]. Procure the 6-isomer specifically for any SAR campaign that seeks FTO (freedom-to-operate) within aminopyrazine kinase inhibitor chemical space distinct from the heavily patented 5-substituted series.

Synthetic Route Design and Amine Protection

The documented lability of the 6-aminomethyl group under hydrogenation conditions [1] necessitates tailored protecting-group strategies. For multi-step syntheses involving catalytic hydrogenation steps, the 6-isomer demands orthogonal protection (e.g., Boc instead of Cbz) that is not required for the 3- or 5-analogs. Researchers should procure this compound specifically when their synthetic route includes a late-stage deprotection under reductive conditions, as the innate deamination susceptibility described in the literature [1] must be factored into process design.

Multicomponent Reaction Building Block

The Ugi/Staudinger/aza-Wittig sequence described by Azuaje et al. enables the rapid assembly of polysubstituted pyrazin-2(1H)-ones from simple amine inputs [2]. 6-(Aminomethyl)pyrazin-2(1H)-one, with its free primary amine and intact pyrazinone core, is a structurally appropriate input for such MCR protocols, enabling the generation of skeletally diverse chemotypes in a single operational step. Procurement of the 6-isomer rather than the 5-isomer allows access to regioisomeric product series that expand patent coverage and biological screening diversity.

Stability Studies of Aminomethyl Heterocycles

The regioisomer-dependent deamination first reported by Okada et al. [1] makes 6-(aminomethyl)pyrazin-2(1H)-one a valuable model substrate for investigating amine stability in heterocyclic systems. Research groups studying degradation pathways of nitrogen-containing drug candidates can use this compound as a well-characterized probe for amine lability, comparing it to the stable 3- and 5-regioisomers to establish structure-stability relationships applicable to lead optimization.

Application
Selection Property
Validation Focus
c-MET kinase hinge-binding studies
Regioisomeric substitution vector
ATP-site engagement SAR
Hydrogenation-labile amine synthesis
Protecting-group compatibility
Deamination stability under reductive conditions
MCR-based chemotype generation
Primary amine input for Ugi/Staudinger/aza-Wittig
Regioisomeric product series diversity
Amine lability probe for heterocycle stability
Regioisomer-controlled deamination
Structure-stability relationship in lead optimization
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